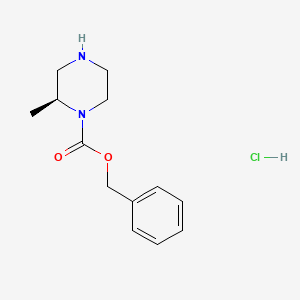

(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Description

Structural Classification and Chemical Identity

(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride belongs to the class of substituted piperazine derivatives characterized by the presence of a six-membered saturated heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The compound exhibits a molecular formula of C₁₃H₁₉ClN₂O₂ with a molecular weight of 270.755 atomic mass units. The Chemical Abstracts Service registry number for this compound is 1217720-49-4, which provides its unique identifier in chemical databases and literature.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as benzyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride, reflecting its stereochemical configuration and functional group arrangement. The structural framework incorporates a piperazine ring with a methyl substituent at the 2-position in the S-configuration, a benzyl carboxylate protecting group at the 1-position nitrogen, and exists as the hydrochloride salt form. The canonical Simplified Molecular Input Line Entry System representation is Cl.C[C@@H]1N(CCNC1)C(=O)OCC1=CC=CC=C1, which encodes the three-dimensional stereochemical information essential for understanding its chemical behavior.

The stereochemical configuration at the 2-position represents a critical structural feature that distinguishes this compound from its racemic mixture and R-enantiomer counterparts. The S-configuration follows the Cahn-Ingold-Prelog priority rules and indicates the spatial arrangement of substituents around the chiral carbon center. This stereochemical specificity is crucial for understanding the compound's potential biological activity and its utility in asymmetric synthesis applications. The benzyl carboxylate moiety serves as a protecting group commonly employed in peptide and heterocyclic chemistry, providing stability during synthetic transformations while remaining readily removable under appropriate conditions.

Historical Context in Chiral Piperazine Chemistry

The development of enantiopure piperazine derivatives represents a significant milestone in the evolution of asymmetric heterocyclic chemistry, with this compound emerging from decades of research into chiral scaffold synthesis. The historical importance of this compound class can be traced to fundamental discoveries in asymmetric synthesis methodologies that have shaped modern pharmaceutical chemistry. The recognition that enantiomers of chiral drugs can exhibit dramatically different biological activities led to increased focus on developing methods for accessing enantiopure heterocyclic compounds, particularly those containing the privileged piperazine scaffold.

The asymmetric synthesis of carbon-substituted piperazines gained momentum in the early 21st century as researchers recognized the significant chemical space that remained unexplored due to limitations in synthetic methodology. Traditional approaches to piperazine synthesis often yielded racemic mixtures, necessitating either resolution techniques or the development of inherently asymmetric synthetic routes. The advent of asymmetric lithiation-trapping methodologies represented a breakthrough in accessing enantiopure α-substituted piperazines, with research demonstrating that direct functionalization of intact piperazine rings could be achieved with high stereoselectivity.

The development of practical synthetic routes to compounds like this compound involved overcoming significant technical challenges related to ring fragmentation, electrophile compatibility, and distal nitrogen substituent effects. Research investigations revealed that optimization of lithiation conditions, choice of chiral directing groups, and careful selection of electrophiles were crucial parameters for achieving high yields and enantioselectivity. The implementation of diamine switch strategies and the use of sparteine-based chiral lithium amide complexes represented key methodological advances that enabled reliable access to these important synthetic intermediates.

| Historical Development Phase | Key Advancement | Impact |

|---|---|---|

| Early 2000s | Recognition of piperazine as privileged scaffold | Increased research focus on structural diversity |

| 2010s | Asymmetric lithiation-trapping methodologies | Direct access to enantiopure α-substituted piperazines |

| 2015-2020 | Optimization of synthetic conditions | Practical scalable synthesis of chiral intermediates |

| Recent developments | Industrial implementation | Commercial availability of enantiopure building blocks |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual chemical properties, representing a paradigmatic example of how systematic investigation of chiral heterocycles can advance both fundamental understanding and practical applications. Piperazine derivatives have been classified as privileged structures in medicinal chemistry, with statistical analysis revealing that 13 of the 200 best-selling small molecule drugs in 2012 contained a piperazine ring. This remarkable prevalence underscores the fundamental importance of developing synthetic methods for accessing structurally diverse piperazine derivatives with precise stereochemical control.

The research significance of this compound stems from its role as a versatile synthetic intermediate that enables exploration of previously inaccessible chemical space. Traditional piperazine-containing pharmaceuticals predominantly feature substitution at the nitrogen atoms, with 83% of marketed drugs containing substituents at both the N1 and N4 positions. In contrast, carbon-substituted piperazines like the 2-methylpiperazine derivatives represent an underexplored region of chemical space that may harbor novel biological activities and improved pharmacological properties. The availability of enantiopure building blocks such as this compound enables systematic structure-activity relationship studies that can guide the design of next-generation therapeutic agents.

Contemporary research applications of this compound encompass multiple areas of investigation, including its utility as a chiral auxiliary in asymmetric synthesis, its role as a precursor to bioactive molecules, and its function as a model system for studying stereochemical effects in heterocyclic chemistry. The compound's well-defined stereochemistry makes it particularly valuable for mechanistic studies of asymmetric transformations and for validating theoretical predictions about stereoselectivity in heterocyclic systems. Furthermore, the availability of both enantiomers enables comparative studies that can elucidate the relationship between molecular chirality and biological activity.

Relationship to Other Piperazine Derivatives

The structural relationship between this compound and other piperazine derivatives provides insight into the broader family of compounds that share this heterocyclic framework while exhibiting distinct chemical and biological properties. The most direct structural analog is the corresponding R-enantiomer, (R)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride, which possesses identical molecular composition but opposite stereochemical configuration at the 2-position. Comparative studies between these enantiomers are essential for understanding how subtle changes in three-dimensional structure can influence chemical reactivity and biological activity.

The racemic mixture, benzyl 2-methylpiperazine-1-carboxylate hydrochloride, represents another closely related compound that lacks the stereochemical purity of the individual enantiomers. This racemic form served as an important reference point in the development of asymmetric synthetic methodologies and continues to find applications in situations where stereochemical control is not critical. The availability of all three stereochemical variants enables comprehensive comparative studies that illuminate the importance of chirality in piperazine chemistry.

Structural variations within the piperazine family include compounds with different substitution patterns, protecting groups, and stereochemical configurations. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate represents a related derivative where the methyl group is replaced by a hydroxymethyl substituent, demonstrating how functional group modifications can alter chemical properties while maintaining the core piperazine structure. Other notable relatives include various N-carboxybenzyl protected piperazines that differ in their carbon substitution patterns, such as those bearing substituents at the 3, 5, or 6 positions of the piperazine ring.

| Compound Class | Structural Feature | Relationship to Target Compound |

|---|---|---|

| Enantiomeric pair | (R)-configuration at 2-position | Stereochemical opposite |

| Racemic mixture | Equal mixture of R and S forms | Non-stereoselective precursor |

| Hydroxymethyl derivative | -CH₂OH instead of -CH₃ | Functional group variation |

| Alternative protecting groups | Different N-carboxyl protection | Synthetic methodology variants |

The synthesis of structurally related piperazine derivatives often employs similar methodological approaches, with modifications tailored to accommodate specific structural requirements. Practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been achieved using aza-Michael addition strategies, demonstrating the versatility of synthetic approaches within this compound family. These methodological advances have facilitated the preparation of diverse piperazine libraries that enable systematic exploration of structure-activity relationships and the identification of compounds with optimized properties for specific applications.

Properties

IUPAC Name |

benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPQNIUAWYRGJF-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661556 | |

| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217720-49-4 | |

| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of automated parallel solid-phase synthesis and photocatalytic synthesis are also common in industrial settings to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the piperazine ring .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥97% (HPLC) .

- Solubility : Soluble in DMSO (1 g/10 mL) .

- Storage : Stable at -20°C for up to three years in powder form .

Comparison with Similar Compounds

The structural and functional analogs of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride can be categorized into enantiomers , positional isomers , and derivatives with additional substituents . Below is a detailed comparison:

Enantiomeric Pair: (R)-Benzyl 2-Methylpiperazine-1-Carboxylate Hydrochloride

- CAS : 1217848-48-0 .

- Molecular Formula : C₁₃H₁₉ClN₂O₂ (identical to the (S)-form).

- Molecular Weight : 270.76 g/mol .

- Storage : 2–8°C under inert gas (nitrogen/argon) .

- Key Difference : The (R)-enantiomer exhibits opposite stereochemistry at the 2-methyl position, which may lead to divergent binding affinities in chiral environments. However, both enantiomers share similar physicochemical properties.

Positional Isomers

(S)-Benzyl 3-Methylpiperazine-1-Carboxylate (CAS: 612493-87-5)

Benzyl 2-Methylpiperazine-1-Carboxylate (CAS: 444666-46-0)

- Molecular Formula : C₁₃H₁₈N₂O₂.

- Molecular Weight : 234.30 g/mol.

- Key Difference : Lacks stereochemical designation and hydrochloride salt, making it less stable and more lipophilic .

Derivatives with Additional Substituents

cis-Benzyl 3,5-Dimethylpiperazine-1-Carboxylate (CAS: 623585-97-7)

- Molecular Formula : C₁₅H₂₁N₂O₂.

- Molecular Weight : 261.34 g/mol.

Discontinued Analog: Benzyl 2-Methylpiperazine-1-Carboxylate Hydrochloride

- CAS: Not specified.

- Status : Discontinued across all packaging sizes (1g–100g) due to low demand or synthesis challenges .

Comparative Data Table

Key Observations

Impact of Stereochemistry : The (S) and (R)-enantiomers of the 2-methyl derivative share identical molecular weights and formulas but differ in storage stability, with the (S)-form requiring lower temperatures .

Salt Form: Hydrochloride salts enhance water solubility and stability compared to non-salt analogs like CAS 444666-46-0 .

Notes on Discrepancies

Biological Activity

(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound belonging to the piperazine family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly targeting the central nervous system and exhibiting antimicrobial and anticancer properties.

- Molecular Formula : C13H19ClN2O2

- Molecular Weight : 270.755 g/mol

- CAS Number : 1217720-49-4

- Solubility : Soluble in DMSO

- Purity : ≥98%

The biological activity of this compound is primarily attributed to its interaction with various receptors involved in neurotransmission and cell signaling. The piperazine ring structure allows for modulation of receptor activity, while the benzyl and methyl groups enhance binding affinity and specificity to target sites within biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. Notably, it has demonstrated cytotoxic effects on various cancer cell lines, including:

- HCT116 (human colon cancer)

- P388 (murine leukemia)

These studies indicate that the compound may induce apoptosis and inhibit cell proliferation, leading to cell cycle arrest at critical phases (G0/G1, S, G2/M) in cancer cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Exhibited significant inhibition against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity Assays | Induced apoptosis in HCT116 cells with IC50 values indicating potent activity. |

| Mechanism Exploration | Interaction studies suggest modulation of specific signaling pathways related to cancer proliferation. |

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies have shown that alterations in the piperazine ring or substitutions on the benzyl moiety can significantly impact its potency against targeted biological pathways .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, and how can purity be optimized?

- Synthesis : Common methods involve coupling benzyl chloroformate with (S)-2-methylpiperazine under basic conditions, followed by hydrochloric acid salt formation.

- Purification : Recrystallization using ethanol/water mixtures or chromatography (silica gel, eluting with dichloromethane/methanol gradients) improves purity .

- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol 80:20) and compare optical rotation with literature values .

Q. What safety precautions are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if dust is generated .

- Ventilation : Work in a fume hood to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm structure (e.g., δ ~4.5 ppm for benzyl CH2, δ ~3.5 ppm for piperazine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify exact mass (e.g., [M+H]+ = 313.1492) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can chiral integrity be maintained during synthesis and storage?

- Stereochemical Stability : Monitor racemization under acidic/basic conditions via periodic chiral HPLC analysis. Store at -20°C in inert atmospheres to minimize degradation .

- Method : Use polarimetry to track optical rotation ([α]D²⁵ = reported value ± 2°) .

Q. What are the decomposition pathways under thermal stress, and how do they impact experimental reproducibility?

- Thermal Degradation : Heating above 100°C may produce benzyl chloride, CO2, and methylpiperazine fragments. Monitor via TGA/DSC and identify byproducts using GC-MS .

- Mitigation : Avoid prolonged heating; use low-temperature lyophilization for solvent removal .

Q. How can trace impurities (e.g., diastereomers or residual solvents) be quantified?

- Impurity Profiling : Use LC-MS with orthogonal methods (e.g., HILIC for polar impurities) and reference standards (e.g., 1-(3-chlorophenyl)piperazine HCl as a structural analog) .

- Limits : Set thresholds at ≤0.15% for any unidentified impurity (ICH Q3A guidelines) .

Q. How should contradictory spectral data (e.g., NMR peak splitting) be resolved?

- Case Study : Overlapping piperazine signals in DMSO-d6? Switch to CDCl3 or add trifluoroacetic acid to sharpen peaks.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous protons .

Q. What strategies improve solubility for in vitro assays without compromising stability?

- Solubility Screening : Test in DMSO (up to 50 mM stock), PBS (pH 7.4), or cyclodextrin complexes.

- Data : Aqueous solubility typically <1 mg/mL; use sonication or surfactants (e.g., Tween-80) for dispersion .

Methodological Guidance Tables

Key Considerations for Data Contradictions

- Batch Variability : Cross-validate results using independent synthetic batches and third-party reference materials.

- Spectroscopic Artifacts : For NMR, ensure complete solvent removal and exclude paramagnetic impurities .

- Quantitative Discrepancies : Calibrate instruments with certified standards (e.g., USP-grade references) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.